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Compound of Interest

Compound Name: 1-(a-D-ribofuranosyl)uracil

Cat. No.: B1270919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(α-D-

ribofuranosyl)uracil, an α-anomer of the more common β-anomer, uridine. Due to the relative

rarity of the α-isomer, experimental spectroscopic data is limited. This document compiles

available predicted and analogous data to offer a detailed spectral characterization,

supplemented by established experimental protocols for nucleoside analysis.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 1-(α-D-ribofuranosyl)uracil.

It is important to note that where experimental data for the α-anomer is unavailable, predicted

data or data from the closely related β-anomer (uridine) is provided with clear notation.

¹H NMR Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (ppm) Multiplicity Assignment

11.34 s H3

7.95 d H6

6.13 d H1'

5.80 d H5

5.42 d 2'-OH

5.16 d 3'-OH

5.08 t 5'-OH

4.25 t H2'

4.07 q H3'

3.88 q H4'

3.61 - 3.52 m H5'a, H5'b

Note: This is a predicted spectrum. Actual experimental values may vary.

¹³C NMR Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
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Chemical Shift (ppm) Assignment

163.5 C4

151.2 C2

141.8 C6

102.1 C5

87.9 C1'

84.5 C4'

74.3 C2'

69.8 C3'

60.8 C5'

Note: This is a predicted spectrum. Actual experimental values may vary.

Mass Spectrometry Data (Analogous to Uridine)
The mass spectrum of 1-(α-D-ribofuranosyl)uracil is expected to be very similar to its β-anomer,

uridine, due to their identical mass and elemental composition. The primary fragmentation

would involve the cleavage of the glycosidic bond.

m/z Relative Intensity Assignment

244.07 100% [M]⁺ (Molecular Ion)

133.04 High [Ribose]⁺

112.03 High [Uracil + H]⁺

111.02 Moderate [Uracil]⁺

Note: This data is based on the known fragmentation pattern of uridine and is expected to be

highly representative of the α-anomer.

UV-Vis Spectroscopy Data (Analogous to Uridine)
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The UV-Vis spectrum is determined by the uracil chromophore and is not significantly affected

by the anomeric configuration of the ribose sugar.

Solvent λmax (nm)

Acidic (pH 2) 262

Neutral (pH 7) 262

Basic (pH 12) 284

Note: This data is for uridine and is expected to be nearly identical for the α-anomer.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are adapted from standard procedures for nucleoside analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

1-(α-D-ribofuranosyl)uracil sample (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher)

Procedure:

Dissolve approximately 5-10 mg of 1-(α-D-ribofuranosyl)uracil in 0.5-0.7 mL of DMSO-d₆

directly in a clean, dry NMR tube.

Vortex the tube until the sample is completely dissolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and 16-64 scans.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (typically >1024)

due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

1-(α-D-ribofuranosyl)uracil sample

Methanol or acetonitrile (HPLC grade)

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

Procedure (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such

as methanol or acetonitrile.

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low

flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive or negative ion mode. Key parameters to optimize

include capillary voltage, cone voltage, and desolvation gas flow and temperature.

For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺ or [M-H]⁻) as the

precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

UV-Vis Spectroscopy
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Objective: To determine the absorption maxima.

Materials:

1-(α-D-ribofuranosyl)uracil sample

Distilled water, 0.1 M HCl, and 0.1 M NaOH

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Prepare a stock solution of 1-(α-D-ribofuranosyl)uracil in distilled water (e.g., 1 mg/mL).

Prepare three dilutions from the stock solution: one in 0.1 M HCl (acidic), one in distilled

water (neutral), and one in 0.1 M NaOH (basic). The final concentration should result in an

absorbance reading between 0.1 and 1.0.

Use the respective solvent as a blank to zero the spectrophotometer.

Record the UV-Vis spectrum for each of the three solutions over a wavelength range of 200-

400 nm.

Identify the wavelength of maximum absorbance (λmax) for each condition.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for spectroscopic analysis of 1-(α-D-ribofuranosyl)uracil.
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Caption: Experimental workflow for NMR spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 1-(α-D-

ribofuranosyl)uracil. Researchers are encouraged to perform experimental validation to confirm

the predicted data presented herein.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(α-D-ribofuranosyl)uracil: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270919#spectroscopic-data-for-1-a-d-ribofuranosyl-
uracil]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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